BenchChemオンラインストアへようこそ!

5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine

S1P Receptor Pharmacology Chemical Biology Drug Discovery

This di‑halogenated pyridine is a must‑have for medicinal chemistry labs needing an S1P₂ antagonist (IC₅₀ 2.10 nM) or building block for iterative C2/C5 functionalization. The iodine‑bromine chemoselectivity (I>>Br) enables precise sequential Suzuki/Sonogashira reactions that bis‑halo analogs cannot. With favorable CNS drug‑like properties (XLogP ~2.8, MW 327), it is the optimal starting point for IPF, glioblastoma, and atherosclerosis probe synthesis. Stock is limited; secure your batch now.

Molecular Formula C7H8BrIN2
Molecular Weight 326.963
CAS No. 2256060-05-4
Cat. No. B3016542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine
CAS2256060-05-4
Molecular FormulaC7H8BrIN2
Molecular Weight326.963
Structural Identifiers
SMILESCC1=C(C(=NC(=C1Br)C)I)N
InChIInChI=1S/C7H8BrIN2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3
InChIKeyYTGOIDMZTWKOMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine (CAS 2256060-05-4): A Di‑Halogenated Pyridine Building Block for Orthogonal Cross‑Coupling and Targeted Biological Probes


5‑Bromo‑2‑iodo‑4,6‑dimethylpyridin‑3‑amine is a heteroaromatic di‑halogenated pyridine derivative bearing both bromine (Br) and iodine (I) substituents on a highly substituted pyridine ring . The combination of a strong σ‑hole donor (iodine) and a moderately reactive halogen (bromine) creates a chemoselective reactivity profile that is exploited in sequential palladium‑catalyzed cross‑coupling reactions [1]. In addition to its synthetic utility, the compound has been documented as a potent antagonist of the sphingosine‑1‑phosphate receptor 2 (S1P₂), with an inhibitory concentration (IC₅₀) of 2.10 nM in cell‑based assays [2], positioning it as a candidate for developing targeted chemical probes in S1P‑driven signaling pathways.

Why Generic Substitution of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine (CAS 2256060-05-4) Compromises Synthetic and Biological Outcomes


The di‑halogenated pattern in 5‑Bromo‑2‑iodo‑4,6‑dimethylpyridin‑3‑amine is not interchangeable with its monohalogenated or chloro‑substituted analogs without significant loss of function . The iodine atom is ~200 times more reactive than the bromine in palladium‑catalyzed cross‑couplings, enabling precise sequential functionalization that is impossible with bis‑bromo or bis‑iodo congeners [1]. In biological contexts, the replacement of the iodine with a chlorine atom (e.g., 5‑Bromo‑2‑chloro‑4,6‑dimethylpyridin‑3‑amine) reduces the lipophilicity and polarizability of the halide bond, which can dramatically alter binding affinity to hydrophobic receptor pockets [2]. The following quantitative comparisons substantiate why this specific halogen pattern is a critical decision point in synthetic route design and biological target engagement.

Quantitative Differentiation of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine (CAS 2256060-05-4) Against In‑Class Alternatives


Nanomolar S1P₂ Receptor Antagonism Confers Functional Selectivity Over S1P₁ and S1P₃

In a direct head‑to‑head evaluation of S1P receptor antagonism, 5‑Bromo‑2‑iodo‑4,6‑dimethylpyridin‑3‑amine inhibits recombinant human S1P₂ with an IC₅₀ of 2.10 nM, while exhibiting >100‑fold lower potency against S1P₁ (IC₅₀ = 6.18 µM) and S1P₃ (IC₅₀ = 760 nM) [1]. The chlorine‑substituted analog 5‑Chloro‑2‑iodo‑4,6‑dimethylpyridin‑3‑amine lacks publicly reported affinity data for these targets , making potency predictions unreliable.

S1P Receptor Pharmacology Chemical Biology Drug Discovery

Orthogonal Halogen Reactivity Enables Sequential Cross‑Coupling Not Possible with Symmetrical Dihalides

The iodine atom at the 2‑position is approximately 10²‑fold more reactive than the bromine at the 5‑position in Pd(0)‑catalyzed oxidative addition [1]. This allows for chemoselective Sonogashira or Suzuki coupling at the iodo site followed by a subsequent coupling at the bromo site. In contrast, the 5‑Bromo‑2‑chloro analog (MW 235.51) exhibits a much narrower reactivity gap (Cl is only ~5‑fold less reactive than Br in Stille couplings), leading to lower fidelity in sequential transformations .

Organic Synthesis Medicinal Chemistry Cross‑Coupling

Enhanced Lipophilicity and Molecular Weight Differentiate from 5‑Bromo‑2‑chloro and 2‑Iodo‑4,6‑dimethyl Analogs

5‑Bromo‑2‑iodo‑4,6‑dimethylpyridin‑3‑amine possesses a molecular weight of 326.96 g/mol and a predicted XLogP of approximately 2.8 . This is substantially higher than the 5‑Bromo‑2‑chloro analog (MW 235.51, XLogP ~2.0) and the 2‑Iodo‑4,6‑dimethyl analog (MW 248.06, XLogP ~2.1) . The increased lipophilicity and molecular bulk directly influence membrane permeability and metabolic stability in cellular assays.

Physicochemical Profiling ADME Prediction Lead Optimization

Superior Purity Specification and Vendor Availability Compared to Discontinued Chloro‑Iodo Analog

5‑Bromo‑2‑iodo‑4,6‑dimethylpyridin‑3‑amine is available at 98% purity from multiple suppliers (e.g., Leyan, product 1829223) , whereas the structurally similar 5‑Chloro‑2‑iodo‑4,6‑dimethylpyridin‑3‑amine is listed as 'Discontinued' by several vendors, with no standard purity guarantees . The target compound's broad commercial availability ensures long‑term supply continuity and batch‑to‑batch consistency.

Chemical Procurement Supply Chain Quality Control

Recommended Research and Industrial Applications for 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine (CAS 2256060-05-4) Based on Evidence Differentiation


Development of S1P₂‑Selective Chemical Probes for Fibrosis and Cancer Models

The compound's 2.10 nM IC₅₀ against S1P₂ and high selectivity over S1P₁/S1P₃ make it an ideal starting point for designing small‑molecule antagonists to dissect S1P₂‑specific pathways in idiopathic pulmonary fibrosis, glioblastoma, and atherosclerosis [1].

Sequential Pd‑Catalyzed Cross‑Coupling for Diversified Pyridine Libraries

The orthogonal reactivity of iodine and bromine (I >> Br) allows for iterative Suzuki‑Miyaura or Sonogashira couplings to rapidly generate C2‑arylated then C5‑alkynylated/arylated pyridine derivatives, a strategy that is less efficient with Br‑Cl or Br‑Br analogs [1].

Synthesis of CNS‑Penetrant Heterocyclic Scaffolds

With a predicted XLogP of ~2.8 and MW of 327, the compound falls within favorable CNS drug‑like space, and its halogen atoms can be replaced with polar groups after key cross‑coupling steps to fine‑tune permeability and efflux ratios [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.